molecular formula C7H12ClN3O2 B1419563 Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 1185034-32-5

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B1419563
CAS No.: 1185034-32-5
M. Wt: 205.64 g/mol
InChI Key: SXFZOQQOIBHINW-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of hydrazines with 1,3-diketones. One common method is the condensation of 1,3-diketones with arylhydrazines, which can be catalyzed by various agents such as Nano-ZnO . The reaction conditions often include room temperature and the use of solvents like ethylene glycol .

Industrial Production Methods

In industrial settings, the production of pyrazole derivatives can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like THF (tetrahydrofuran) .

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, an ethyl group, and a carboxylate group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

methyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(8)6(9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFZOQQOIBHINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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